(2R,5R)-1,2,5-Trimethylpiperazine
Description
(2R,5R)-1,2,5-Trimethylpiperazine is a chiral piperazine derivative characterized by methyl substitutions at the 1-, 2-, and 5-positions of the six-membered piperazine ring. The compound exhibits a trans-diaxial configuration due to its (2R,5R) stereochemistry, which influences its physicochemical properties and biological interactions. These analogs share structural similarities but differ in stereochemical orientation, leading to variations in reactivity and applications.
The synthesis of such compounds typically involves alkylation or cyclization strategies. For example, palladium-catalyzed coupling reactions (e.g., Stille coupling) and hydrazine-mediated cyclizations are common methods for introducing substituents to the piperazine core .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R,5R)-1,2,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
CDHYSFKPWCVXHZ-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1C)C |
Canonical SMILES |
CC1CNC(CN1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The table below compares (2R,5R)-1,2,5-Trimethylpiperazine with structurally related piperazine derivatives:
| Compound Name | Molecular Formula | Stereochemistry | Key Features | Applications/Findings | References |
|---|---|---|---|---|---|
| This compound | C₇H₁₆N₂ | (2R,5R) | Three methyl groups; chiral diaxial configuration | Limited data; inferred from analogs | [8, 16] |
| (2R,5S)-1,2,5-Trimethylpiperazine | C₇H₁₆N₂ | (2R,5S) | Trans-dimethyl configuration; hydrochloride salt available (CAS 1046788-71-9) | Research reagent; pharmacological studies | [16, 18] |
| 2,3,5-Trimethylpiperazine | C₇H₁₆N₂ | Not specified | Microbial metabolite; produced by Bacillus species | Flavor compound in fermented products | [6] |
| Piperazine-2,5-dione | C₄H₆N₂O₂ | Planar diketopiperazine | Cyclic diamide; high thermal stability (m.p. >300°C) | Precursor for conjugated systems | [10] |
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine | C₁₂H₁₆N₂O₂ | Not specified | Arylpiperazine substituent; synthesized via alkylation of dihydroxybenzene | Pharmacological candidate | [5] |
Physicochemical Properties
- Solubility: (2R,5S)-1,2,5-Trimethylpiperazine hydrochloride is soluble in polar solvents (e.g., methanol) but requires acidic conditions for stability .
- Thermal stability : Piperazine-2,5-dione derivatives exhibit high melting points (>300°C), whereas alkylated analogs like 1,4-diacetylpiperazine-2,5-dione melt at 98–100°C .
- Stereochemical effects : The (2R,5R) configuration may enhance rigidity compared to cis-isomers, influencing binding affinity in chiral environments .
Key Research Findings and Limitations
- Stereochemical challenges : Synthesizing this compound requires precise chiral control, as seen in the synthesis of (2R,5S)-isomers via Stille coupling .
- Stability issues : Hydrolysis of diketopiperazines under acidic conditions can lead to decomposition, limiting yield .
- Biological correlations : Bacillus-derived trimethylpiperazines correlate significantly (p<0.05) with microbial activity in fermentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
